molecular formula C27H24ClFN4O3S3 B10755501 N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)thiophen-3-yl)thieno[2,3-d]pyrimidin-4-amine

N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)thiophen-3-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B10755501
M. Wt: 603.2 g/mol
InChI Key: NXPQOKLTKBGJEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: In an industrial setting, the production of GSK300014A may involve large-scale chemical reactors and continuous flow processes to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: GSK300014A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

GSK300014A has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a probe to study reaction mechanisms.

    Biology: Employed in the study of cellular signaling pathways and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

GSK300014A exerts its effects by binding to specific protein kinases, thereby inhibiting their activity. This inhibition disrupts cellular signaling pathways, leading to changes in cell behavior and function. The molecular targets of GSK300014A include various kinases involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

  • GSK969786A
  • GW804482X
  • GW659893X
  • GW784684X

Comparison: GSK300014A is unique in its ability to selectively bind to certain protein kinases, making it a valuable tool for studying specific cellular processes. Compared to similar compounds, GSK300014A may offer improved potency, selectivity, and stability, which enhances its utility in research and potential therapeutic applications .

Properties

Molecular Formula

C27H24ClFN4O3S3

Molecular Weight

603.2 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]thiophen-3-yl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H24ClFN4O3S3/c1-39(34,35)8-7-30-13-21-10-18(15-37-21)25-12-22-26(31-16-32-27(22)38-25)33-20-5-6-24(23(28)11-20)36-14-17-3-2-4-19(29)9-17/h2-6,9-12,15-16,30H,7-8,13-14H2,1H3,(H,31,32,33)

InChI Key

NXPQOKLTKBGJEH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCNCC1=CC(=CS1)C2=CC3=C(N=CN=C3S2)NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Origin of Product

United States

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